molecular formula C20H22N2O3 B11380773 3,6,7-trimethyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide

3,6,7-trimethyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11380773
M. Wt: 338.4 g/mol
InChI Key: DRRLRPNKYQJRPN-UHFFFAOYSA-N
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Description

3,6,7-trimethyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s unique structure, which includes a benzofuran core and a benzoxazole moiety, suggests it may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,7-trimethyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzofuran Core: This could involve cyclization reactions starting from appropriate phenol derivatives.

    Introduction of the Benzoxazole Moiety: This step might involve the condensation of an o-aminophenol derivative with a suitable carboxylic acid or its derivatives.

    Final Coupling Reaction: The final step could involve coupling the benzofuran and benzoxazole intermediates under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.

    Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,6,7-trimethyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide may undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at specific positions on the benzofuran or benzoxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.

Industry

In the industrial sector, it might find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3,6,7-trimethyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,6,7-trimethyl-1-benzofuran-2-carboxamide: Lacks the benzoxazole moiety.

    N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide: Lacks the trimethyl groups on the benzofuran ring.

Uniqueness

The presence of both the benzofuran and benzoxazole moieties, along with the specific substitution pattern, makes 3,6,7-trimethyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide unique. This unique structure could result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

3,6,7-trimethyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H22N2O3/c1-10-5-8-16-15(9-10)20(25-22-16)21-19(23)18-13(4)14-7-6-11(2)12(3)17(14)24-18/h6-7,10H,5,8-9H2,1-4H3,(H,21,23)

InChI Key

DRRLRPNKYQJRPN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NOC(=C2C1)NC(=O)C3=C(C4=C(O3)C(=C(C=C4)C)C)C

Origin of Product

United States

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